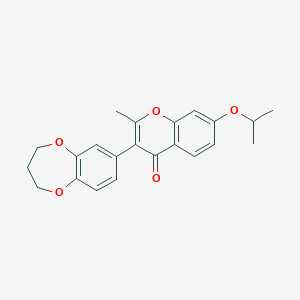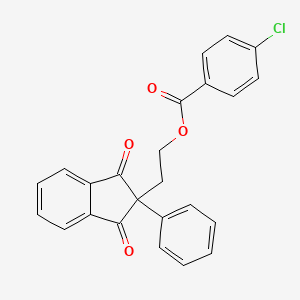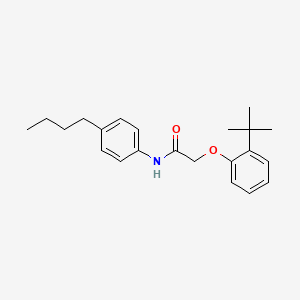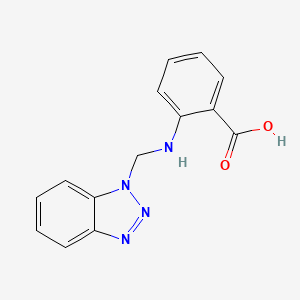
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-(propan-2-yloxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one is a complex organic compound with a unique structure that combines elements of benzodioxepin and chromenone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the benzodioxepin ring and the chromenone core, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
科学研究应用
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylcarbamoyl)benzenesulfonyl chloride
Uniqueness
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one is unique due to its combination of the benzodioxepin and chromenone structures. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C22H22O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C22H22O5/c1-13(2)26-16-6-7-17-19(12-16)27-14(3)21(22(17)23)15-5-8-18-20(11-15)25-10-4-9-24-18/h5-8,11-13H,4,9-10H2,1-3H3 |
InChI 键 |
KCPQWIKBEICVPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC4=C(C=C3)OCCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)

![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)

![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
